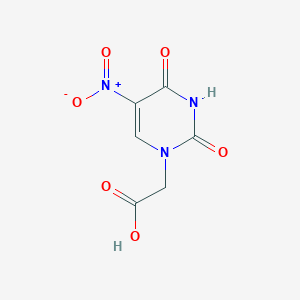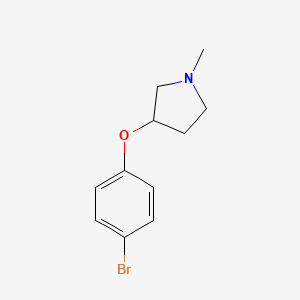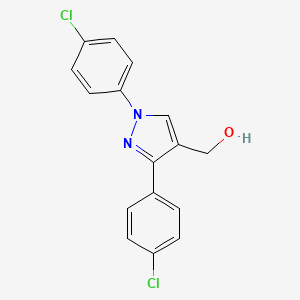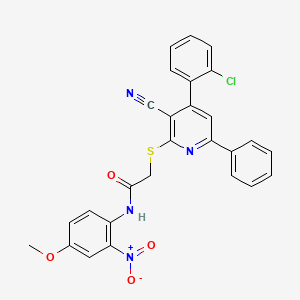![molecular formula C20H21FN6O3S B11770633 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride CAS No. 50699-49-5](/img/structure/B11770633.png)
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride is a complex organic compound that features a pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of 2,4-diamino-6-chloropyrimidine, which is then reacted with benzylamine derivatives under controlled conditions . The reaction is often carried out in the presence of phosphorus oxychloride and subsequently quenched with ice water. The intermediate is then hydrolyzed at elevated temperatures to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, and various bases and acids for hydrolysis and neutralization . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonyl derivatives, while reduction could lead to amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride involves its interaction with specific molecular targets. It is believed to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division . By binding to the enzyme’s active site, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the target compound.
Minoxidil: Contains a pyrimidine core and is used as a vasodilator.
2-Pyrimidinamine, 4,6-dimethyl-: Another pyrimidine derivative with different biological activities.
Uniqueness
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride is unique due to its specific structure that allows it to effectively inhibit dihydrofolate reductase in Mycobacterium tuberculosis, making it a promising candidate for anti-tubercular drug development .
Eigenschaften
CAS-Nummer |
50699-49-5 |
|---|---|
Molekularformel |
C20H21FN6O3S |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C20H21FN6O3S/c1-11-9-15(7-8-16(11)31(21,29)30)26-20(28)24-10-13-3-5-14(6-4-13)17-12(2)25-19(23)27-18(17)22/h3-9H,10H2,1-2H3,(H2,24,26,28)(H4,22,23,25,27) |
InChI-Schlüssel |
LHDKZPJBOZHMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)C3=C(N=C(N=C3N)N)C)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B11770550.png)

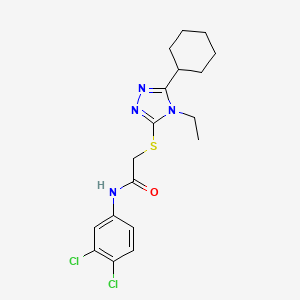
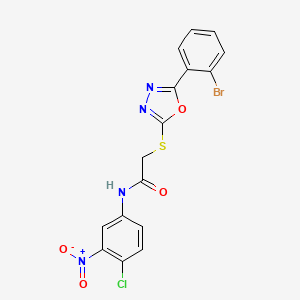
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

